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molecular formula C12H18Br2N4 B8729618 N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrobromide CAS No. 75970-47-7

N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrobromide

Cat. No. B8729618
M. Wt: 378.11 g/mol
InChI Key: HLDKASZRJPWADR-UHFFFAOYSA-N
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Patent
US04943580

Procedure details

A mixture of 36.6 parts of N-(4-piperidinyl)-1H-benzimidazol-2-amine dihydrobromide, 10 parts of poly(oxymethylene), 2 parts of a solution of thiophene in methanol 4%, 200 parts of methanol and 20 parts of potassium hydroxide was hydrogenated at normal pressure and at room temperature with 4 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was treated with a sodium hydroxide solution. The precipitated product was filtered off and dried, yielding 13.7 parts (59.4%) of N-(1-methyl-4-piperidinyl)-1H-benzimidazol-2-amine (interm 30).
[Compound]
Name
36.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
poly(oxymethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.Br.[NH:3]1[CH2:8][CH2:7][CH:6]([NH:9][C:10]2[NH:14][C:13]3[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=3[N:11]=2)[CH2:5][CH2:4]1.S1C=CC=[CH:20]1.[OH-].[K+].[H][H]>CO.[Pd]>[CH3:20][N:3]1[CH2:4][CH2:5][CH:6]([NH:9][C:10]2[NH:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:7][CH2:8]1 |f:0.1.2,4.5|

Inputs

Step One
Name
36.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.N1CCC(CC1)NC1=NC2=C(N1)C=CC=C2
Name
poly(oxymethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C[*:2])[*:1]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with a sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CCC(CC1)NC1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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